molecular formula C14H11FO2 B8003372 3-((2-Fluorophenoxy)methyl)benzaldehyde

3-((2-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B8003372
M. Wt: 230.23 g/mol
InChI Key: GIFGQGXPHPNGLN-UHFFFAOYSA-N
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Description

3-((2-Fluorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11FO2 It is characterized by the presence of a fluorophenoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form the intermediate 2-fluorophenoxybenzyl chloride. This intermediate is then subjected to a formylation reaction using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorophenoxy)methyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-Fluorophenoxy)methyl)benzaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenoxy group may also contribute to its biological activity by enhancing its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Fluorophenoxy)methyl)benzaldehyde is unique due to the specific positioning of the fluorophenoxy group and the benzaldehyde moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-1-2-7-14(13)17-10-12-5-3-4-11(8-12)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGQGXPHPNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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